molecular formula C15H24O B046542 Caryophyllene oxide CAS No. 1139-30-6

Caryophyllene oxide

Cat. No.: B046542
CAS No.: 1139-30-6
M. Wt: 220.35 g/mol
InChI Key: NVEQFIOZRFFVFW-RGCMKSIDSA-N
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Description

(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane is a high-purity, synthetically derived terpenoid compound of significant interest in organic chemistry and natural product research. This complex oxatricyclic structure, characterized by its specific stereochemistry at the 1R, 4R, 6R, and 10S positions, serves as a sophisticated scaffold and key intermediate for the synthesis of novel analogs and complex molecular architectures. Its rigid, polycyclic framework, featuring a bridged ether (oxa) ring, presents a compelling subject for studies in stereoselective synthesis, conformational analysis, and the exploration of structure-activity relationships (SAR). Researchers value this compound for its potential as a precursor in the development of new fragrances, flavorants, and pharmacologically active molecules inspired by natural terpenoid pathways. Its defined stereochemistry is critical for investigating selective interactions in biological systems, including potential modulation of enzyme activity or receptor binding, making it a valuable tool for medicinal chemistry and chemical biology programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEQFIOZRFFVFW-RGCMKSIDSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C1CCC3(C(O3)CCC2=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4051586
Record name (-)Carophyllene oxide
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Fine colorless crystals; [MSDSonline], Colourless solid; Sweet fruity aroma
Record name beta-Caryophyllene epoxide
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Record name beta-Caryophyllene oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1565/
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Solubility

Insoluble in water; Soluble in fat, Soluble (in ethanol)
Record name beta-Caryophyllene oxide
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CAS No.

1139-30-6
Record name Caryophyllene oxide
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Record name (-)-beta-Caryophyllene epoxide
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Record name 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene-, (1R,4R,6R,10S)-
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Record name (-)Carophyllene oxide
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Record name [1R-(1R*,4R*,6R*,10S*)]-4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane
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Record name .BETA.-CARYOPHYLLENE OXIDE
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Preparation Methods

Extraction of Caryophyllene from Natural Sources

Caryophyllene oxide is typically derived from β-caryophyllene, a major constituent of clove oil (Syzygium aromaticum) and other essential oils. Hydrodistillation remains the most effective extraction method, yielding 3.5–4.2% clove oil by mass from dried clove buds . Subsequent separation of β-caryophyllene from eugenol and other polar components is achieved via alkaline washing. Treating clove oil with aqueous sodium hydroxide (1:2 vol/vol ratio) selectively partitions eugenol into the aqueous phase, leaving a non-polar fraction containing 85–94% β-caryophyllene . Vacuum distillation further enriches β-caryophyllene purity to 94–96% , as confirmed by GC/MS analysis .

Acid-Catalyzed Epoxidation of β-Caryophyllene

Epoxidation of β-caryophyllene is the critical step for introducing the 5-oxatricyclo moiety. Four acid catalysts have been systematically evaluated for this transformation :

Acid CatalystReaction ConditionsThis compound Yield (GC/MS)
Formic acid25°C, 24 hr86.47%
3-Chloroperbenzoic acid0°C, 1 hr81.47%
Acetic anhydride40°C, 6 hr77.04%
Acetic acid60°C, 48 hr75.33%

Formic acid outperforms other catalysts due to its moderate acidity and ability to stabilize the epoxide intermediate without over-oxidation . The reaction proceeds via electrophilic addition to the exocyclic double bond, followed by ring-opening and reclosure to form the tricyclic ether .

Stereochemical Control in Cyclization Reactions

The stereospecific formation of the (1R,4R,6R,10S) configuration is governed by the topology of the cyclization transition state. Studies on analogous oxatricyclo systems demonstrate that Prins-pinacol cascades enforce cis-fused ring junctions through boat-like transition states . For this compound, the allylic methyl groups at C4 and C12 direct the epoxide oxygen to adopt the endo orientation, ensuring the correct stereochemistry at C1, C4, C6, and C10 . Computational models indicate that steric interactions between the C12 methyl group and the developing oxacyclic ring favor the observed chair conformation in the seven-membered ring .

Purification and Crystallization Techniques

Crude this compound is purified via silica gel chromatography impregnated with 10% silver nitrate , which selectively retards unsaturated impurities . Elution with hexane yields 99% pure product, as verified by NMR and HPLC . Crystallization from dichloromethane at −20°C produces needle-like crystals with a melting point of 62–63°C , consistent with literature values .

Industrial-Scale Production Considerations

While laboratory-scale methods prioritize yield and purity, industrial synthesis faces challenges in cost and safety. Formic acid, though effective, generates corrosive byproducts, prompting exploration of heterogeneous catalysts like immobilized lipases . Continuous-flow reactors have also been proposed to enhance reaction kinetics and reduce epoxide degradation .

Chemical Reactions Analysis

Types of Reactions: Caryophyllene oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives with potential biological activities, such as anti-inflammatory and anticancer properties .

Scientific Research Applications

Pharmaceutical Applications

Caryophyllene oxide is known for its potential therapeutic properties:

  • Anti-inflammatory Effects: Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in various in vitro studies, suggesting potential use in treating inflammatory diseases .
  • Antioxidant Activity: Studies have demonstrated that this compound possesses antioxidant properties which could help in mitigating oxidative stress-related diseases .
  • Antimicrobial Properties: The compound has been tested against various pathogens and has shown effectiveness as an antimicrobial agent. This property can be particularly beneficial in developing natural preservatives or therapeutic agents against infections .

Food Industry Applications

In the food sector, this compound serves multiple roles:

  • Flavoring Agent: Recognized for its distinct woody aroma and flavor profile, this compound is utilized as a flavor enhancer in various food products. It is classified as Generally Recognized As Safe (GRAS) by the FDA for use in food applications .
  • Natural Preservative: Due to its antimicrobial properties, this compound can be employed as a natural preservative to extend the shelf life of food products by inhibiting microbial growth .

Fragrance and Cosmetic Applications

This compound is widely used in the fragrance industry:

  • Fragrance Component: Its unique scent profile makes it a popular ingredient in perfumes and scented products. It contributes to the complexity of fragrances with its woody notes .
  • Cosmetic Formulations: The compound is also incorporated into cosmetic products for its aromatic properties and potential skin benefits due to its anti-inflammatory effects .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Anti-inflammatoryInhibition of cytokine production in macrophages
AntimicrobialEffective against E.coli and Staphylococcus aureus
Flavor enhancementClassified as GRAS for food use; enhances flavor profiles

Notable Studies

  • Anti-inflammatory Study : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis.
  • Flavor Profile Analysis : Research conducted by flavor scientists confirmed that this compound enhances the overall sensory experience of certain food products without overpowering other flavors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Natural Products

The compound shares a tricyclic oxygen-containing framework with other terpenoids and microbial metabolites. Key analogues include:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Functional Groups Source
(1R,4R,6R,10S)-4,12,12-Trimethyl-9-methylidene-5-oxatricyclo[8.2.0.0⁴,⁶]dodecane 5-Oxatricyclo[8.2.0.0⁴,⁶]dodecane Methylidene, 3 methyl groups Pulicaria undulata , Bacillus subtilis
6,10,14-Trimethylpentadecan-2-one Linear ketone Ketone, branched methyl groups Plant extracts
Zygocaperoside Triterpenoid glycoside Hydroxyl, glycosidic linkage Zygophyllum fabago
5-Oxatricyclo[4.2.2.0²,⁷]dodecane derivatives 5-Oxatricyclo[4.2.2.0²,⁷]dodecane Variable substituents (e.g., aryl) Synthetic pharmaceuticals

Key Observations :

  • The target compound’s methylidene group distinguishes it from simpler ketones (e.g., 6,10,14-trimethylpentadecan-2-one) and hydroxylated triterpenoids (e.g., Zygocaperoside) .
  • Compared to synthetic 5-oxatricyclo derivatives (e.g., 4-aryl-6-oxa-1-azatricyclo[4.2.2.0²,⁷]dodecane-5-ones), the natural product lacks nitrogen and aromatic substituents, reducing its pharmaceutical applicability but enhancing biodegradability .

Physicochemical and Spectroscopic Properties

Table 2: GC-MS Retention Times and Reactivity
Compound Name Retention Time (min) Reactivity in Microbial Assays
(1R,4R,6R,10S)-4,12,12-Trimethyl-9-methylidene-5-oxatricyclo[8.2.0.0⁴,⁶]dodecane 10.2 + (Present in metabolite profile)
Palmitic acid 12.5 -
Methyl oleate 14.8 -

Analysis :

  • The compound elutes earlier in GC than fatty acids (e.g., palmitic acid, RT = 12.5 min), reflecting lower molecular weight and polarity .

Biological Activity

The compound (1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane is also known as beta-caryophyllene oxide (BCO), a sesquiterpene oxide derived from the essential oils of various plants including cloves and cannabis. Its unique structure allows it to exhibit a range of biological activities that are of great interest in pharmacology and toxicology.

  • Molecular Formula: C₁₅H₂₄O
  • Molecular Weight: 220.35 g/mol
  • CAS Number: 1139-30-6
  • Boiling Point: 137 °C
  • Melting Point: 61 °C
  • Water Solubility: 2.21 mg/L

Antimicrobial Activity

Beta-caryophyllene oxide has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains and fungi. For instance:

  • In vitro tests have shown that BCO exhibits inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL .

Anti-inflammatory Properties

BCO has been recognized for its anti-inflammatory effects, which are mediated through the modulation of inflammatory pathways:

  • Research indicates that beta-caryophyllene oxide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.

Analgesic Effects

The compound has been studied for its analgesic properties:

  • In animal models, BCO has shown to reduce pain responses comparable to standard analgesics like morphine, indicating its potential as a natural pain relief agent .

Neuroprotective Effects

BCO exhibits neuroprotective activities:

  • It has been found to protect neuronal cells from oxidative stress and apoptosis in various experimental models. This suggests its potential role in neurodegenerative disease management .

Genotoxicity and Toxicity Studies

Extensive studies have evaluated the safety profile of beta-caryophyllene oxide:

  • In genotoxicity assays, BCO did not induce mutations in bacterial strains nor did it show clastogenic effects in human lymphocytes up to cytotoxic levels .
  • A repeated dose toxicity study in rats indicated that the no-observed-adverse-effect level (NOAEL) was determined to be 1750 ppm (equivalent to approximately 109 mg/kg/day) for both sexes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of beta-caryophyllene oxide involved testing against a panel of bacterial pathogens. The results indicated a dose-dependent inhibition of growth for Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 μg/mL
Escherichia coli200 μg/mL
Candida albicans150 μg/mL

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, macrophages treated with beta-caryophyllene oxide showed a significant reduction in cytokine production when stimulated with lipopolysaccharides (LPS). This supports its role as an anti-inflammatory agent.

Q & A

Q. What are the primary spectroscopic techniques for structural characterization of this compound, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 2D NMR (e.g., COSY, HSQC, HMBC) to resolve coupling patterns and spatial proximities. For example, the methylidene group (CH₂=) at position 9 and oxatricyclo ring protons can be distinguished via 1H^1H- and 13C^{13}C-NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (C₁₅H₂₂O) and fragmentation patterns, particularly for the oxatricyclo backbone and methyl substituents .
  • Infrared (IR) Spectroscopy: Identify functional groups like the ether oxygen (C-O-C stretch ~1100 cm⁻¹) and methylidene (C=C stretch ~1650 cm⁻¹) .

Q. How is the stereochemical configuration validated for this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolve absolute configuration by analyzing crystallographic data (e.g., Flack parameter) . For example, demonstrates the use of SHELX software for refining atomic coordinates in tricyclic systems.
  • Comparative Analysis: Cross-reference experimental NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shift calculations) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Retrosynthetic Analysis: Prioritize ring-closing strategies (e.g., oxidative cyclization of a bicyclic precursor) guided by the oxatricyclo core. For example, outlines similar strategies for oxatricyclo derivatives using epoxide intermediates.
  • Catalytic Optimization: Screen transition-metal catalysts (e.g., Pd or Ru complexes) for stereoselective methylidene formation. Monitor reaction progress via TLC and GC-MS .
  • Purification Techniques: Use preparative HPLC with chiral columns to isolate enantiomers, as described in for analogous tricyclic compounds.

Q. How can computational models predict the compound’s bioactivity or environmental fate?

Methodological Answer:

  • Molecular Docking: Use tools like AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites). For instance, highlights Adapt-cMolGPT for generating target-specific analogs .
  • Environmental Degradation Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict hydrolysis rates or photodegradation pathways. suggests lab-scale studies under UV light and varying pH to validate computational results .

Q. How to resolve contradictions between experimental and computational data (e.g., NMR vs. DFT)?

Methodological Answer:

  • Data Cross-Validation: Reconcile discrepancies by:
    • Re-examining solvent effects in DFT calculations (e.g., using polarizable continuum models (PCM)).
    • Verifying crystallographic data (e.g., thermal ellipsoid analysis in SC-XRD to assess dynamic disorder) .
  • Advanced NMR Techniques: Employ 1H^1H-1H^1H NOESY to confirm spatial proximities of methyl groups (positions 4, 12) and validate stereochemical assignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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